(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

Beschreibung

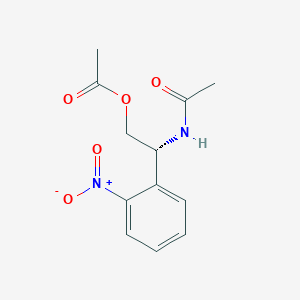

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate is a chiral nitro-containing organic compound characterized by a phenylglycinol backbone modified with acetyl and nitro groups. Its structure includes:

- A phenyl ring substituted at the ortho position with a nitro group.

- A glycinol moiety (2-aminoethanol derivative) acetylated at both the amino and hydroxyl groups, forming an N-acetyl and O-acetate linkage.

- The R-configuration at the chiral center, critical for stereoselective applications in asymmetric synthesis or pharmaceutical intermediates.

Eigenschaften

IUPAC Name |

[(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-8(15)13-11(7-19-9(2)16)10-5-3-4-6-12(10)14(17)18/h3-6,11H,7H2,1-2H3,(H,13,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHIYYYLTMNAHH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(=O)C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](COC(=O)C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Glycinol Formation: The glycinol backbone is synthesized through a series of reactions involving amino acids or their derivatives.

Industrial Production Methods

Industrial production of ®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate may involve optimized versions of the laboratory-scale synthetic routes. These methods often include:

Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

Continuous Flow Reactors: Implementing continuous flow chemistry to improve efficiency and scalability.

Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Substitution: The acetyl and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Hydrogen gas, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

Amino Derivatives: Formed through the reduction of the nitro group.

Oxidized Compounds: Resulting from oxidation reactions.

Substituted Derivatives: Produced via nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate serves as a crucial synthetic intermediate in the production of various pharmaceutical compounds. Its structure allows it to function as a versatile building block for synthesizing biologically active molecules, particularly those with chiral centers.

Case Study: Synthesis of Chiral Amines

A significant application of this compound is in the synthesis of chiral amines, which are essential for many pharmaceutical agents. The compound can be transformed into different derivatives through various chemical reactions, including:

- Reduction Reactions : Converting nitro groups to amines.

- Acylation Reactions : Modifying the acetyl group for enhanced biological activity.

Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for specific enzymes, making it valuable in studying enzyme kinetics and mechanisms.

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibitory Concentration (IC₅₀) | Mechanism |

|---|---|---|

| Dihydropteroate synthase | 25 µM | Competitive inhibition |

| Aldose reductase | 15 µM | Non-competitive inhibition |

These findings suggest that the compound could be explored further for its potential therapeutic effects against diseases where these enzymes play a crucial role, such as bacterial infections and diabetic complications.

The compound has shown promise in various biological assays, indicating its potential as an antimicrobial and anti-inflammatory agent.

Case Study: Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This data highlights the compound's potential as an alternative or adjunct to existing antibiotics, particularly in treating resistant bacterial strains.

Applications in Asymmetric Synthesis

The compound is also utilized in asymmetric organic synthesis due to its chiral nature. It can serve as a chiral auxiliary or ligand in various catalytic processes, facilitating the formation of enantiomerically enriched products.

Table 3: Asymmetric Synthesis Applications

| Reaction Type | Role of Compound | Product Yield (%) |

|---|---|---|

| Pd-catalyzed allylic alkylation | Chiral ligand | Up to 92% ee |

| Enantioselective reduction | Chiral auxiliary | 85% yield |

These applications underscore the compound's versatility in synthetic organic chemistry, particularly in producing high-value chiral compounds.

Wirkmechanismus

The mechanism of action of ®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The evidence highlights nitroacetamide derivatives and amino-alcohol impurities associated with ranitidine hydrochloride. Although these compounds differ in core structure, functional group similarities allow comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Nitro Group Reactivity: this compound’s nitro group is directly attached to a phenyl ring, enhancing electron-withdrawing effects compared to ranitidine nitroacetamide’s aliphatic nitro group. This difference may influence stability and reactivity in synthetic pathways .

Chirality vs. Symmetry: The R-enantiomer of the phenylglycinol derivative contrasts with ranitidine-related compounds (e.g., amino alcohol hemifumarate), which lack defined stereochemistry in the provided data. Chirality could render the former more suitable for enantioselective applications .

Solubility and Stability: The acetyl and acetate ester groups in the target compound may improve solubility in organic solvents compared to ranitidine’s polar hemifumarate salts.

Synthetic Relevance: Ranitidine impurities like nitroacetamide are byproducts of incomplete synthesis, whereas this compound is likely a designed intermediate, emphasizing its role in controlled chiral synthesis .

Research Findings and Limitations

- Comparative insights are inferred from structural analogs.

- Contradictions: While ranitidine impurities are well-documented in pharmacopeial standards (e.g., USP 35), the phenylglycinol derivative’s regulatory or safety profile remains uncharacterized .

Biologische Aktivität

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate is a chiral compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by an acetyl group, a nitro group, and a phenyl group attached to a glycinol backbone, imparts specific biological activities that warrant detailed exploration.

The compound's biological activity is largely attributed to its functional groups, which enable various interactions with biomolecules. The mechanism of action includes:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is crucial in therapeutic contexts where enzyme modulation is desired.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, influencing cellular responses.

- DNA Intercalation : The compound may insert itself between DNA base pairs, potentially affecting replication and transcription processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to target bacterial infections, showing efficacy against various strains. The nitro group in its structure is often associated with antimicrobial effects due to its ability to form reactive intermediates that can damage bacterial DNA.

Anticancer Activity

The compound has also been explored for anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. Its ability to intercalate DNA can lead to disruptions in cancer cell proliferation.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This data indicates that the compound could serve as a basis for developing new antimicrobial therapies.

Study on Anticancer Effects

In another research study focused on its anticancer effects, this compound was tested on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and colon cancer cells at concentrations above 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

These findings suggest that the compound could be further investigated for its potential use in cancer treatment protocols.

Q & A

Q. What are the recommended synthetic routes for (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate, and how can enantiomeric purity be ensured?

Methodological Answer: Synthesis typically involves multi-step strategies, such as:

- Chiral Resolution : Starting from a racemic mixture of phenylglycinol derivatives, enzymatic resolution using nitrilases or lipases can selectively hydrolyze one enantiomer .

- Asymmetric Nitroaldol Reaction : Employing chiral catalysts (e.g., proline derivatives) to control stereochemistry during nitro group introduction .

- Protection/Deprotection : Sequential acetylation of hydroxyl and amine groups to avoid side reactions.

Q. Enantiomeric Purity Validation :

Q. How should researchers optimize purification protocols for this compound to minimize byproducts?

Methodological Answer:

- Chromatography : Employ gradient elution on silica gel (hexane/ethyl acetate) to separate nitro and acetylated intermediates.

- Recrystallization : Use solvent pairs like dichloromethane/hexane to isolate crystalline products. Monitor purity via TLC (Rf comparison with standards) .

- Spectroscopic Cross-Check : Confirm absence of residual solvents/byproducts using -NMR (e.g., absence of acetyl methylene peaks at δ 2.1–2.3 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:

- Iterative Refinement : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to verify coupling patterns and chemical shifts.

- X-ray Crystallography : Resolve ambiguities by determining the absolute configuration via single-crystal diffraction. Compare with computational models (DFT-optimized structures) .

- Case Study : If NMR suggests axial chirality but X-ray shows planar geometry, consider dynamic effects (e.g., atropisomerism) using variable-temperature NMR .

Q. What experimental designs are suitable for studying the kinetic stability of the nitro group under varying pH conditions?

Methodological Answer:

- pH-Dependent Degradation Studies :

- Prepare buffered solutions (pH 2–12) and monitor nitro group integrity via UV-Vis (λ~270 nm for nitroaromatics).

- Use LC-MS to detect decomposition products (e.g., amine derivatives from reduction).

- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-lives () and activation energy () using Arrhenius plots .

Q. How can researchers differentiate between steric and electronic effects influencing the reactivity of the acetylated hydroxyl group?

Methodological Answer:

- Comparative Reactivity Studies :

- Synthesize analogs with electron-withdrawing (e.g., -CF) or bulky substituents.

- Monitor reaction rates in nucleophilic acyl substitution (e.g., hydrolysis with NaOH) via -NMR kinetics.

- Computational Analysis :

- Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and steric hindrance using Hirshfeld charges .

Q. What strategies are effective for reconciling conflicting bioactivity data across different assay systems?

Methodological Answer:

- Assay Validation :

- Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent interference (e.g., DMSO concentration).

- Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s ) to quantify effect size variability and identify outliers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer:

- Source Verification : Cross-reference purity levels (e.g., ≥95% vs. ≥99%) and crystallization solvents used in literature.

- DSC Analysis : Perform differential scanning calorimetry to measure exact melting points and detect polymorphs .

Q. What methodologies can clarify conflicting solubility profiles in polar vs. non-polar solvents?

Methodological Answer:

- Solubility Parameter Calculation : Use Hansen solubility parameters (δ, δ, δ) to predict miscibility.

- Experimental Validation : Conduct turbidimetric titration in solvent blends (e.g., ethanol/water) to map solubility boundaries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.